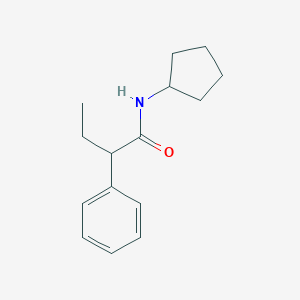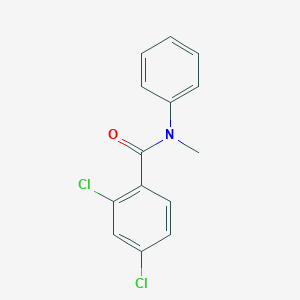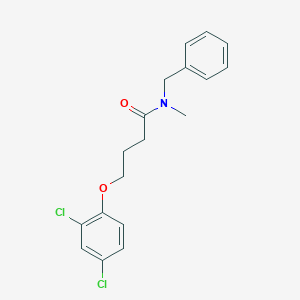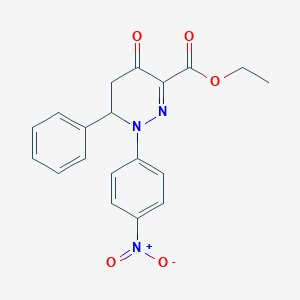
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone, also known as DHIQTE, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. DHIQTE is a member of the isoquinoline family and contains a thiophene ring, which makes it structurally unique.
Mecanismo De Acción
The exact mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone is not yet fully understood. However, studies have suggested that it may act through multiple pathways, including inhibition of oxidative stress, reduction of neuroinflammation, and modulation of neurotransmitter release. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce oxidative stress and inflammation, improve cognitive function, and inhibit the growth of cancer cells. This compound has also been shown to have a favorable safety profile, with no significant toxicity reported in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone in lab experiments is its unique structure, which makes it a valuable tool for studying the mechanisms of action of isoquinoline derivatives. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its lack of selectivity, which can make it difficult to differentiate its effects from those of other compounds.
Direcciones Futuras
There are several future directions for research on 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone. One area of interest is the development of more selective analogs of this compound that can target specific pathways involved in neurodegenerative diseases and cancer. Another direction is the investigation of the potential synergistic effects of this compound with other compounds, such as antioxidants or chemotherapeutic agents. Additionally, the development of new methods for the synthesis of this compound and its analogs could lead to more efficient and cost-effective production of these compounds.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising pharmacological properties in preclinical studies. Its unique structure and relative ease of synthesis make it a valuable tool for studying the mechanisms of action of isoquinoline derivatives. Further research is needed to fully understand the potential of this compound in the treatment of neurodegenerative diseases and cancer.
Métodos De Síntesis
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone can be achieved through a multi-step process starting with the reaction between 2-thiophenecarboxaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of a base. The resulting intermediate can then be converted into this compound through a series of reactions involving oxidation and reduction steps. The synthesis method of this compound has been well-established in the literature, and various modifications have been reported to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has been studied extensively for its potential pharmacological properties. One of the main areas of research has been in the field of neuroscience, where this compound has been shown to possess neuroprotective and anti-inflammatory effects. Studies have also suggested that this compound could be a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been investigated for its anticancer properties, with promising results in preclinical studies.
Propiedades
Fórmula molecular |
C15H15NOS |
|---|---|
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethanone |
InChI |
InChI=1S/C15H15NOS/c17-15(10-14-6-3-9-18-14)16-8-7-12-4-1-2-5-13(12)11-16/h1-6,9H,7-8,10-11H2 |
Clave InChI |
RFRICPUOGORAOQ-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CC=CS3 |
SMILES canónico |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
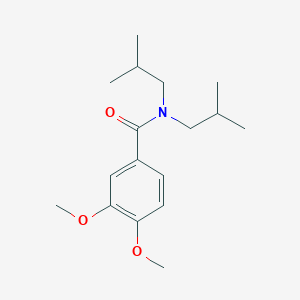
![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)
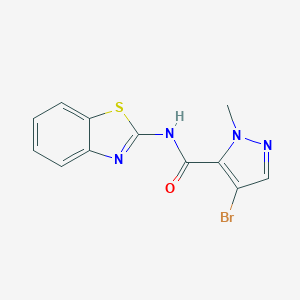


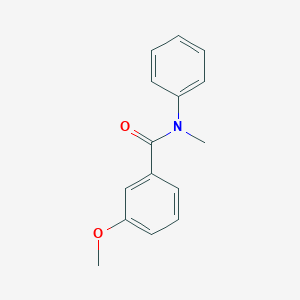
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)
![N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)
